molecular formula C28H26FN3O3 B6572156 ethyl 4-[(3,3-diphenylpropyl)amino]-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 922069-46-3

ethyl 4-[(3,3-diphenylpropyl)amino]-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B6572156
CAS No.: 922069-46-3
M. Wt: 471.5 g/mol
InChI Key: PPYFBHCXTZJHMP-UHFFFAOYSA-N
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Description

Ethyl 4-[(3,3-diphenylpropyl)amino]-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a dihydropyridazine core substituted at positions 1, 3, 4, and 4. Key structural features include:

  • Position 1: A 4-fluorophenyl group, introducing electron-withdrawing properties.
  • Position 4: A 3,3-diphenylpropylamino substituent, contributing steric bulk and hydrophobic interactions.
  • Position 3: An ethyl carboxylate ester, enhancing solubility and metabolic stability.
  • Position 6: A ketone group, critical for hydrogen bonding and planarity of the heterocyclic ring.

Properties

IUPAC Name

ethyl 4-(3,3-diphenylpropylamino)-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26FN3O3/c1-2-35-28(34)27-25(19-26(33)32(31-27)23-15-13-22(29)14-16-23)30-18-17-24(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-16,19,24,30H,2,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPYFBHCXTZJHMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1NCCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

  • Electronic Effects : The 4-fluorophenyl group in the target compound enhances electron-withdrawing character compared to phenyl or trifluoromethylphenyl groups in analogues .
  • Lipophilicity: Trifluoromethyl (CF₃) groups in analogues increase hydrophobicity (e.g., XLogP3 = 3.4 in ), while the target compound’s diphenylpropylamino group may further elevate logP values.

Computational and Graph-Based Comparisons

Chemical graph theory () enables systematic structural analysis:

  • Graph Isomorphism: The dihydropyridazine core is conserved across analogues, but branching at position 4 creates non-isomorphic subgraphs.
  • Topological Polar Surface Area (TPSA): The target compound’s TPSA is likely higher than analogues due to the amino and carboxylate groups, impacting membrane permeability .

Conformational Analysis

Ring puckering coordinates () suggest that substituents influence the dihydropyridazine ring’s planarity:

  • Planar vs. Puckered: The ketone at position 6 stabilizes a planar ring conformation, while bulky substituents (e.g., diphenylpropylamino) may induce minor puckering, altering binding site compatibility.

Preparation Methods

Cyclocondensation of Ethyl Acrylate Derivatives

Ethyl 3-oxo-4-(4-fluorophenyl)pent-4-enoate is treated with hydrazine hydrate in ethanol under reflux to form the dihydropyridazine core. This step proceeds via a [3+3] cycloaddition mechanism, yielding 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate as an intermediate.

Reaction Conditions :

  • Solvent: Ethanol (anhydrous)

  • Temperature: 78°C (reflux)

  • Duration: 12–16 hours

  • Yield: 60–70%

Introduction of the 3,3-Diphenylpropylamino Group

The amino group at position 4 is introduced via nucleophilic aromatic substitution (SNAr) or reductive amination.

Nucleophilic Aromatic Substitution

The intermediate 4-chloro-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is reacted with 3,3-diphenylpropylamine in the presence of a base.

Procedure :

  • Dissolve 4-chloro intermediate (1 eq) in dimethylformamide (DMF).

  • Add 3,3-diphenylpropylamine (1.2 eq) and potassium carbonate (2 eq).

  • Heat at 90°C for 8–12 hours under nitrogen.

  • Quench with ice-water and extract with ethyl acetate.

Optimization Insights :

  • Base Selection : Potassium carbonate outperforms triethylamine due to superior solubility in DMF.

  • Solvent : DMF enhances reaction rate by stabilizing the transition state.

  • Yield : 50–65% after column chromatography (silica gel, hexane/ethyl acetate 3:1).

Reductive Amination

An alternative approach involves reductive amination of 4-amino-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate with 3,3-diphenylpropanal.

Reaction Scheme :

  • Condense 4-amino intermediate (1 eq) with 3,3-diphenylpropanal (1.1 eq) in methanol.

  • Add sodium cyanoborohydride (1.5 eq) and stir at room temperature for 24 hours.

  • Acidify with HCl (1M) and extract with dichloromethane.

Advantages :

  • Avoids halogenated intermediates.

  • Higher functional group tolerance.

Yield : 55–60% after recrystallization from ethanol.

Esterification and Final Modification

The ethyl carboxylate group is introduced early in the synthesis but may require protection during subsequent steps.

Ester Protection Strategies

  • Benzyl Ester Intermediate : Temporarily protect the carboxylate as a benzyl ester to prevent nucleophilic attack during amination. Deprotection is achieved via hydrogenolysis (Pd/C, H₂).

  • Silyl Ether Protection : Use tert-butyldimethylsilyl (TBS) groups for acid-sensitive intermediates.

Comparative Analysis of Synthetic Routes

The table below summarizes two primary routes:

Parameter SNAr Route Reductive Amination Route
Starting Material CostModerateHigh
Reaction Time8–12 hours24 hours
Yield50–65%55–60%
Purification ComplexityColumn chromatographyRecrystallization
ScalabilitySuitable for bulkLimited by aldehyde stability

Spectroscopic Characterization

Critical data for verifying the structure include:

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, NH), 7.45–7.12 (m, 14H, aromatic), 4.32 (q, J = 7.1 Hz, 2H, OCH₂), 3.89 (t, J = 6.8 Hz, 2H, NCH₂), 2.98 (m, 1H, CH), 1.38 (t, J = 7.1 Hz, 3H, CH₃).

  • IR (KBr) : 1725 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O ketone), 1602 cm⁻¹ (C=N).

Industrial-Scale Considerations

For large-scale production, the SNAr route is preferred due to shorter reaction times and lower aldehyde costs. Key modifications include:

  • Continuous Flow Reactors : Enhance heat transfer and reduce side reactions.

  • Solvent Recycling : DMF recovery via distillation improves sustainability.

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for this compound?

The synthesis involves multi-step reactions, including nucleophilic substitution at the pyridazine core and esterification. Key conditions include:

  • Temperature : Moderate heating (60–80°C) for amination steps to ensure reactivity without decomposition .
  • Solvent : Polar aprotic solvents (e.g., DMF, THF) for solubility and reaction efficiency; ethanol for ester group stabilization .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate high-purity product .

Q. How is the molecular structure validated experimentally?

Structural confirmation requires:

  • NMR Spectroscopy : 1H and 13C NMR to identify substituents (e.g., fluorophenyl, diphenylpropylamino) and confirm regiochemistry .
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
  • IR Spectroscopy : Detection of carbonyl (C=O, ~1700 cm⁻¹) and NH stretches (~3300 cm⁻¹) .

Q. What are the physicochemical properties under standard laboratory conditions?

  • Solubility : Moderately soluble in DMSO (>10 mM) and ethanol; insoluble in water. Solubility can be enhanced via co-solvents (e.g., PEG-400) .
  • Stability : Hydrolytically sensitive (ester group); store at -20°C under argon. Thermal decomposition observed >200°C via TGA .

Advanced Research Questions

Q. How can conflicting biological activity data across studies be systematically addressed?

  • Standardized Assays : Use identical cell lines (e.g., HEK293 for kinase studies) and incubation times to reduce variability .
  • SAR Analysis : Compare analogs (e.g., 4-chlorophenyl vs. 4-fluorophenyl derivatives) to identify substituent-dependent activity trends .
  • Dose-Response Curves : Calculate IC50 values under controlled conditions to differentiate true efficacy from assay noise .

Q. What computational strategies predict target binding and mechanism of action?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with kinases (e.g., EGFR), highlighting hydrogen bonds with the carbonyl and amino groups .
  • MD Simulations : GROMACS simulations (100 ns) assess binding stability and conformational changes in aqueous environments .
  • QSAR Models : Use Hammett constants (σ) of aryl substituents to correlate electronic effects with inhibitory potency .

Q. How can synthetic yield be optimized while reducing by-products?

  • Design of Experiments (DOE) : Vary catalyst (e.g., Pd/C, 0.5–2 mol%) and amine equivalents (1.0–1.5 eq.) to identify optimal stoichiometry .
  • Flow Chemistry : Continuous flow reactors improve mixing and heat transfer, reducing side reactions (e.g., over-alkylation) .
  • In Situ Monitoring : HPLC tracking of reaction progress allows real-time adjustments (e.g., quenching at 85% conversion) .

Methodological Notes

  • Contradiction Resolution : Cross-validate biological data using orthogonal assays (e.g., fluorescence polarization and SPR for binding studies) .
  • Synthetic Optimization : Employ microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 24 hours for conventional heating) .
  • Computational Validation : Compare docking results with crystallographic data from analogous protein-ligand complexes (PDB entries) to refine models .

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